molecular formula C9H12BrNO B1527862 2-(2-Amino-3-bromophenyl)propan-2-ol CAS No. 1803605-28-8

2-(2-Amino-3-bromophenyl)propan-2-ol

Cat. No.: B1527862
CAS No.: 1803605-28-8
M. Wt: 230.1 g/mol
InChI Key: ZKQIBMPUZPSPOA-UHFFFAOYSA-N
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Description

2-(2-Amino-3-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrNO. It is characterized by the presence of an amino group (-NH2) and a bromine atom on the phenyl ring, as well as a hydroxyl group (-OH) on the propan-2-ol moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating phenylpropan-2-ol to introduce the bromine atom, followed by amination to add the amino group.

  • Reductive Amination: Another method involves the reductive amination of 2-bromo-3-nitrobenzaldehyde, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production typically involves large-scale bromination and amination reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized for industrial-scale synthesis.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(2-Amino-3-bromophenyl)propan-2-one, 2-(2-Amino-3-bromophenyl)propanoic acid.

  • Reduction: 2-(2-Amino-3-bromophenyl)propan-1-ol, 2-(2-Amino-3-bromophenyl)ethanol.

  • Substitution: 2-(2-Amino-3-bromophenyl)propan-2-amine, this compound derivatives.

Scientific Research Applications

2-(2-Amino-3-bromophenyl)propan-2-ol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Amino-3-bromophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Amino-3-chlorophenyl)propan-2-ol

  • 2-(2-Amino-3-fluorophenyl)propan-2-ol

  • 2-(2-Amino-3-iodophenyl)propan-2-ol

Uniqueness: 2-(2-Amino-3-bromophenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that the other halogens cannot, making it valuable in certain chemical syntheses.

Properties

IUPAC Name

2-(2-amino-3-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIBMPUZPSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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